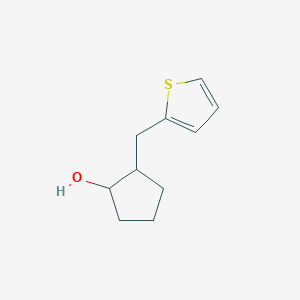

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol

Description

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is a cyclopentanol derivative substituted with a thiophene-methyl group at the 2-position. The compound combines the structural features of a five-membered cyclopentanol ring and a sulfur-containing thiophene moiety, which confers unique physicochemical properties.

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-(thiophen-2-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H14OS/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2 |

InChI Key |

NDXCDUCBFUWLJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with thiophen-2-ylmethanol in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents include ethanol or methanol.

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Handling: Ensuring the purity of cyclopentanone and thiophen-2-ylmethanol.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Purification: Using techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

Oxidation: Formation of 2-(Thiophen-2-ylmethyl)cyclopentanone.

Reduction: Formation of 2-(Thiophen-2-ylmethyl)cyclopentane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophen-2-ylmethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol with four structurally related compounds, emphasizing functional groups, applications, and safety profiles.

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

- Structure: A branched pentanol derivative with a cyclopentenyl substituent.

- Key Differences : Lacks the thiophene moiety and aromaticity; features a cyclopentenyl group instead.

- Applications : Primarily used in fragrance formulations, as indicated by its inclusion in IFRA standards. Safety assessments are conducted by the Research Institute for Fragrance Materials (RIFM) .

2-Heptylidene cyclopentan-1-one

- Structure: Cyclopentanone with a heptylidene substituent.

- Key Differences : Contains a ketone group instead of an alcohol and a long aliphatic chain instead of thiophene.

- Applications: Another IFRA-standardized compound for fragrances. Its ketone group may influence volatility and odor characteristics compared to alcohols.

- Safety : Acceptable use levels vary across product categories, as determined by the Expert Panel for Fragrance Safety .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure: Cyclopentanol substituted with an amino-butyl chain.

- Applications : Used in pharmaceuticals and material science due to its reactivity (e.g., as a chiral building block). High purity (≥95%) and stability make it suitable for synthetic applications .

- Safety: No fragrance-related restrictions noted; likely subject to pharmaceutical safety protocols.

(E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one

- Structure: Cyclopentanone with a thiophene-methylidene substituent and a methyl group.

- Key Differences : Shares the thiophene moiety but replaces the alcohol with a ketone. The conjugated system (methylidene group) may enhance UV absorption or catalytic activity.

- Reactivity differences from the alcohol derivative could influence its role in synthesis .

Table 1: Comparative Overview of Key Features

Research Findings and Implications

- Functional Group Influence : The hydroxyl group in 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol likely increases solubility in polar solvents compared to ketone analogs (e.g., 2-Heptylidene cyclopentan-1-one), which may prioritize volatility in fragrances .

- Thiophene vs. Amino Groups: The thiophene’s sulfur atom could enable coordination chemistry or electronic interactions absent in amino-substituted analogs, suggesting divergent applications in catalysis or organic electronics .

- Safety Considerations : While fragrance-related compounds adhere to IFRA standards , the lack of such guidelines for 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol implies that further toxicological studies are needed for industrial use.

Biological Activity

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group. Its molecular formula is CHOS, with a molar mass of approximately 196.28 g/mol. The unique structure of this compound, particularly the presence of the thiophene moiety, suggests potential biological activities that merit further investigation.

The compound features a cyclopentane core, which is known for its strain and reactivity, combined with a thiophene ring that imparts distinct electronic properties. The hydroxyl group contributes to its reactivity, making it suitable for various chemical transformations.

Biological Activity Overview

Research into the biological activity of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is still emerging. However, compounds containing thiophene rings have been associated with several pharmacological properties:

- Antimicrobial Activity : Thiophene derivatives have shown promise in inhibiting bacterial growth and fungal infections.

- Anti-inflammatory Effects : Compounds with thiophene structures often exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) pathways.

- Anticancer Potential : Some studies suggest that thiophene-containing compounds may target kinases or apoptosis modulators, indicating potential use in cancer therapies.

Comparative Analysis

To better understand the biological activity of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol, a comparison with similar compounds can provide context:

| Compound Name | Structure Characteristics | Known Biological Activities |

|---|---|---|

| Thiophenecarboxaldehyde | Thiophene ring with an aldehyde group | Antimicrobial |

| Cyclopentanol | Simple cyclopentane alcohol | Limited biological activity |

| 2-Thiophenemethanol | Thiophene substitution with an alcohol | Antimicrobial, anti-inflammatory |

| 5-Thiophenemethylidene | Thiophene with a double bond | Anticancer |

This table illustrates how 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol stands out due to its unique combination of structural features which may enhance its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.